molecular formula C26H28N8O3 B607957 4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide CAS No. 2093391-24-1

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide

Cat. No.: B607957
CAS No.: 2093391-24-1
M. Wt: 500.56
InChI Key: JNYHQYRTYFSMSQ-UHFFFAOYSA-N
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Description

HJB97 is a high-affinity inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins are epigenetic readers that play a crucial role in regulating gene transcription. HJB97 has shown significant potential in the development of PROTAC (proteolysis-targeting chimeras) BET degraders and exhibits antitumor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of HJB97 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and employing purification techniques like crystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

HJB97 primarily undergoes binding interactions with BET proteins rather than traditional chemical reactions like oxidation or reduction. Its efficacy is attributed to its ability to inhibit BET proteins by binding to their bromodomains .

Common Reagents and Conditions

The binding of HJB97 to BET proteins is facilitated by its structural features, which allow it to interact with specific amino acid residues in the bromodomains. The compound is typically used in concentrations ranging from nanomolar to micromolar levels in biological assays .

Major Products Formed

The major outcome of HJB97’s interaction with BET proteins is the inhibition of gene transcription regulated by these proteins. This leads to the downregulation of oncogenes such as c-Myc, which is crucial for the proliferation of cancer cells .

Mechanism of Action

HJB97 exerts its effects by binding to the bromodomains of BET proteins, thereby preventing these proteins from recognizing acetylated lysine residues on histones. This inhibition disrupts the recruitment of transcriptional machinery to gene promoters and enhancers, leading to the downregulation of key oncogenes such as c-Myc. The molecular targets of HJB97 include BRD2, BRD3, and BRD4, with high binding affinities in the nanomolar range .

Comparison with Similar Compounds

HJB97 is compared with other BET inhibitors such as (+)-JQ-1 and Birabresib (OTX-015). While all these compounds target BET proteins, HJB97 has shown greater potency in competitive binding assays and has been identified as a more effective inhibitor in preclinical studies . Similar compounds include:

HJB97’s unique structural features and high binding affinity make it a valuable tool in the study and development of BET inhibitors for therapeutic applications.

Properties

IUPAC Name

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N8O3/c1-6-34-20(11-17(32-34)14-7-8-14)29-24-22-15-10-19(36-5)16(21-12(2)33-37-13(21)3)9-18(15)28-23(22)30-25(31-24)26(35)27-4/h9-11,14H,6-8H2,1-5H3,(H,27,35)(H2,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYHQYRTYFSMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide
Reactant of Route 3
Reactant of Route 3
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide
Reactant of Route 5
Reactant of Route 5
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide
Reactant of Route 6
Reactant of Route 6
4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-6-methoxy-N-methyl-9H-pyrimido[4,5-b]indole-2-carboxamide

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